molecular formula C8H5ClN2O2 B3347249 4-chloro-1H-benzimidazole-6-carboxylic acid CAS No. 1301214-57-2

4-chloro-1H-benzimidazole-6-carboxylic acid

Cat. No. B3347249
Key on ui cas rn: 1301214-57-2
M. Wt: 196.59
InChI Key: LSPCUMSBOIRTTP-UHFFFAOYSA-N
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Patent
US08507681B2

Procedure details

3,4-diamino-5-chlorobenzoate (1.2 g, 6 mmol) was added to water (10 mL) and formic acid (826 mg, 18 mmol) and heated at reflux for 4 hours. The reaction was cooled to ambient temperature and aqueous potassium hydroxide was added (21 mL, 1 M). The reaction solution was washed with ethyl acetate (2×25 mL each). The aqueous layer was acidified to pH=5 with aqueous hydrochloric acid (1N) to give a precipitate which was filtered, washed with water and dried under a stream of nitrogen to give the title compound (439 mg, 37%). 1H NMR (400 MHz, DMSO) δ ppm 8.45 (s, 1H) 8.10 (d, J=1.17 Hz, 1H) 7.77 (d, J=1.37 Hz, 1H).
Name
3,4-diamino-5-chlorobenzoate
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
826 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
37%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:12])[C:10]=1[NH2:11])[C:5]([O-:7])=[O:6].[CH:13](O)=O.[OH-].[K+]>O>[Cl:12][C:9]1[C:10]2[N:11]=[CH:13][NH:1][C:2]=2[CH:3]=[C:4]([C:5]([OH:7])=[O:6])[CH:8]=1 |f:2.3|

Inputs

Step One
Name
3,4-diamino-5-chlorobenzoate
Quantity
1.2 g
Type
reactant
Smiles
NC=1C=C(C(=O)[O-])C=C(C1N)Cl
Name
Quantity
826 mg
Type
reactant
Smiles
C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
WASH
Type
WASH
Details
The reaction solution was washed with ethyl acetate (2×25 mL each)
CUSTOM
Type
CUSTOM
Details
to give a precipitate which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under a stream of nitrogen

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=CC=2NC=NC21)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 439 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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